![molecular formula C21H13F6N3O2 B2845784 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide CAS No. 477539-22-3](/img/structure/B2845784.png)
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and are often used in pharmaceuticals, agrochemicals, and materials due to their unique chemical properties .
Méthodes De Préparation
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzoyl and pyridinyl groups.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl phenyl sulfone. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide stands out due to its unique combination of trifluoromethyl groups and benzamide structure. Similar compounds include:
- Trifluoromethane
- 1,1,1-trifluoroethane
- Hexafluoroacetone
- Trifluoromethyl phenyl sulfone
These compounds share the trifluoromethyl group but differ in their overall structure and specific applications .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)14-5-1-3-12(9-14)18(31)29-16-7-8-28-11-17(16)30-19(32)13-4-2-6-15(10-13)21(25,26)27/h1-11H,(H,30,32)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWGMILRKYSAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)
![N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide](/img/structure/B2845703.png)
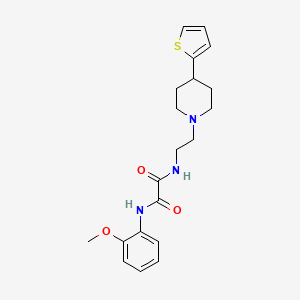
![3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2845705.png)

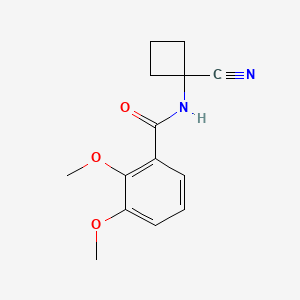
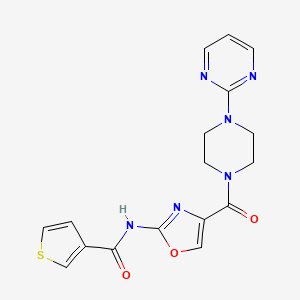
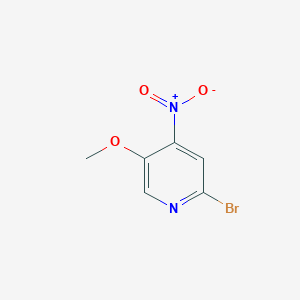
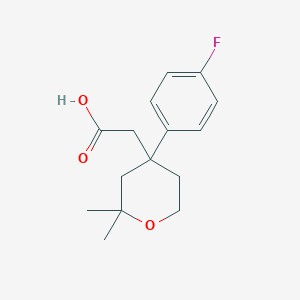
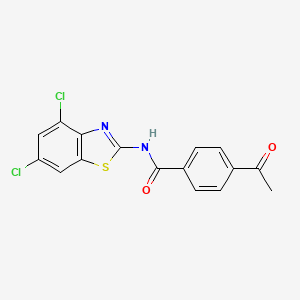

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2845723.png)
![5-Ethyl-2-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2845724.png)
